molecular formula C16H17NO4 B11769451 tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate

Katalognummer: B11769451
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: RURWXDZCNZQUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(5-formylfuran-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its formyl group can form Schiff bases with amines, which are useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the furan or phenyl rings could lead to compounds with anti-inflammatory or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its carbamate group can participate in polymerization reactions, leading to materials with unique mechanical and chemical properties .

Wirkmechanismus

The mechanism of action of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate depends on its specific application. In biological systems, the formyl group can react with amines to form Schiff bases, which can then undergo further reactions. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions. The phenyl and furan rings can also interact with various biological targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is unique due to the presence of the formyl group attached to the furan ring. This structural feature allows for specific reactivity, such as the formation of Schiff bases, which is not as readily achievable with similar compounds. Additionally, the combination of the furan and phenyl rings provides a unique electronic environment that can influence its reactivity and interactions with other molecules .

Eigenschaften

Molekularformel

C16H17NO4

Molekulargewicht

287.31 g/mol

IUPAC-Name

tert-butyl N-[4-(5-formylfuran-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(19)17-12-6-4-11(5-7-12)14-9-8-13(10-18)20-14/h4-10H,1-3H3,(H,17,19)

InChI-Schlüssel

RURWXDZCNZQUPF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.